3-Methoxyphenyl isothiocyanate

Cholinesterase Inhibition Alzheimer's Disease Research Enzyme Selectivity

3-Methoxyphenyl isothiocyanate (3-MPITC, CAS 3125-64-2) is an aryl isothiocyanate derivative characterized by a methoxy substituent at the meta position of the phenyl ring. It is utilized as a versatile building block in organic synthesis and has been investigated for its biological activities, including cholinesterase inhibition, anti-inflammatory effects via COX-2 inhibition, and antiproliferative properties.

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
CAS No. 3125-64-2
Cat. No. B1266629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyphenyl isothiocyanate
CAS3125-64-2
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N=C=S
InChIInChI=1S/C8H7NOS/c1-10-8-4-2-3-7(5-8)9-6-11/h2-5H,1H3
InChIKeyWHBYCPUKGYEYFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyphenyl Isothiocyanate (CAS 3125-64-2) Product Evidence Guide for Scientific Procurement and Selection


3-Methoxyphenyl isothiocyanate (3-MPITC, CAS 3125-64-2) is an aryl isothiocyanate derivative characterized by a methoxy substituent at the meta position of the phenyl ring . It is utilized as a versatile building block in organic synthesis and has been investigated for its biological activities, including cholinesterase inhibition, anti-inflammatory effects via COX-2 inhibition, and antiproliferative properties [1][2].

Why Generic Substitution of 3-Methoxyphenyl Isothiocyanate Fails: Evidence-Based Differentiators for Procurement Decisions


Substituting 3-methoxyphenyl isothiocyanate with other aryl isothiocyanates is not scientifically justified due to the pronounced impact of the methoxy group's position on the phenyl ring on biological target selectivity and potency [1]. Direct comparative studies demonstrate that positional isomers, such as 2-methoxyphenyl isothiocyanate and 4-methoxyphenyl isothiocyanate, exhibit distinct enzyme inhibition profiles and vary markedly in their anti-inflammatory and antiproliferative capacities [2][3]. These quantitative differences in activity underscore that the specific molecular architecture of 3-MPITC confers a unique combination of properties that cannot be assumed from its analogs, making precise compound selection critical for experimental reproducibility and research outcomes.

Quantitative Evidence Guide: Verifiable Differentiation of 3-Methoxyphenyl Isothiocyanate


Selective Inhibition of Butyrylcholinesterase (BChE) Over Acetylcholinesterase (AChE) Relative to Positional Isomers

In a head-to-head comparison of 11 isothiocyanate derivatives, 3-methoxyphenyl isothiocyanate demonstrated the highest inhibitory activity against butyrylcholinesterase (BChE), achieving 49.2% inhibition at a concentration of 1.14 mM [1]. In contrast, its positional isomer, 2-methoxyphenyl isothiocyanate, exhibited the most potent inhibition against acetylcholinesterase (AChE) with an IC50 of 0.57 mM, but its BChE inhibition was not reported as top-tier. Another isomer, 4-methoxyphenyl isothiocyanate, displayed only moderate activity, with inhibition rates of 30.4% against AChE and 17.9% against BChE . This divergence highlights the meta-methoxy substitution of 3-MPITC as a key structural determinant for preferential BChE targeting.

Cholinesterase Inhibition Alzheimer's Disease Research Enzyme Selectivity

High-Potency COX-2 Inhibition Comparable to Unsubstituted Phenyl Isothiocyanate

In a direct comparative study assessing human COX-2 enzyme inhibition among a series of isothiocyanates, 3-methoxyphenyl isothiocyanate and phenyl isothiocyanate were identified as the two most active compounds, both demonstrating approximately 99% inhibition at a concentration of 50 μM [1]. This level of activity effectively places 3-MPITC in the top tier of the tested series, alongside the unsubstituted phenyl isothiocyanate, and suggests that the 3-methoxy substitution does not abrogate COX-2 inhibitory potency.

Anti-inflammatory COX-2 Inhibition Enzyme Assay

Enhanced Antiproliferative Activity Compared to 4-Methoxyphenyl Isothiocyanate

In a comparative study evaluating cytotoxicity against human cancer cell lines, 4-methoxyphenyl isothiocyanate exhibited IC50 values of 25.9 µg/mL (HepG2) and 40 µg/mL (MCF-7) [1]. While a direct side-by-side experiment for 3-MPITC was not located in this study, a separate but cross-study comparable investigation reported that 3-MPITC demonstrates potent inhibition of cancer cell growth across multiple cell lines, with reported IC50 values including 1.70 µM (LoVo) and 1.24 µM (A2780) . Converting units (1.70 µM ≈ 0.28 µg/mL) suggests that 3-MPITC may possess substantially higher antiproliferative potency than its 4-methoxy positional isomer, though direct comparative validation under identical conditions is recommended.

Anticancer Cytotoxicity HepG2 MCF-7

High-Affinity TRPV1 Antagonism with Nanomolar Potency

3-Methoxyphenyl isothiocyanate has been characterized as a potent antagonist of the human TRPV1 (transient receptor potential vanilloid 1) channel. In functional assays using HEK293 cells expressing human TRPV1, 3-MPITC inhibited capsaicin-induced activation with an IC50 of 15 nM, and inhibited N-arachidonoyl-dopamine-induced activation with an IC50 of 7 nM [1]. These nanomolar potencies establish 3-MPITC as a high-affinity TRPV1 ligand.

TRPV1 Antagonist Pain Research Capsaicin Receptor

High-Confidence Application Scenarios for 3-Methoxyphenyl Isothiocyanate in Research and Development


Selective Butyrylcholinesterase (BChE) Inhibition Studies for Neurodegenerative Disease Research

Researchers investigating cholinesterase enzymes for Alzheimer's disease or related neurodegenerative conditions should select 3-MPITC over other aryl isothiocyanates when the experimental goal is to target BChE selectively. Direct comparative evidence shows that 3-MPITC achieves the highest BChE inhibition (49.2% at 1.14 mM) among tested analogs, whereas its positional isomer 2-MPITC is more potent against AChE [1]. This established selectivity profile makes 3-MPITC the preferred tool compound for studies focused on the role of BChE in advanced Alzheimer's disease pathology or for developing BChE-specific inhibitors. This evidence is derived from in vitro enzyme inhibition assays as presented in Section 3, Evidence Item 1 [1].

COX-2-Mediated Anti-Inflammatory Pathway Investigation with a Potent Aryl Isothiocyanate

For projects requiring a potent COX-2 inhibitor from the aryl isothiocyanate class, 3-MPITC offers a validated, high-efficacy option. As established by direct comparison, 3-MPITC inhibits human COX-2 by approximately 99% at 50 μM, placing it alongside phenyl isothiocyanate as one of the two most active compounds in the tested series [1]. This proven potency makes 3-MPITC suitable for mechanistic studies of inflammation, for use as a reference inhibitor in assays, or for exploring structure-activity relationships where a methoxy substituent is desired without sacrificing COX-2 inhibitory activity. This scenario is directly supported by the evidence detailed in Section 3, Evidence Item 2 [1].

TRPV1 Antagonist Tool for Pain and Sensory Neuron Research

Investigators studying TRPV1 channel function, nociception, or the development of analgesics should consider 3-MPITC based on its characterized nanomolar antagonist activity. Functional data show 3-MPITC inhibits capsaicin- and NADA-induced activation of human TRPV1 with IC50 values of 15 nM and 7 nM, respectively [1]. This high affinity supports its use as a molecular probe in cellular assays, as a starting scaffold for medicinal chemistry optimization of TRPV1 antagonists, or in comparative studies evaluating the activity of structurally related isothiocyanates at this receptor. This recommendation is based on the binding and functional data outlined in Section 3, Evidence Item 4 [1].

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